molecular formula C18H14ClN5OS B2866228 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-88-3

7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2866228
CAS No.: 863500-88-3
M. Wt: 383.85
InChI Key: XEYYVWZMTMODKE-UHFFFAOYSA-N
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Description

7-((3-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by a 3-chlorobenzylthio group at position 7 and a 4-methoxyphenyl substituent at position 2. The triazolopyrimidine core is a nitrogen-rich heterocyclic system known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors involved in inflammation, cancer, and infectious diseases .

Properties

IUPAC Name

7-[(3-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-25-15-7-5-14(6-8-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-3-2-4-13(19)9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYYVWZMTMODKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the triazolopyrimidine core.

    Attachment of the Methoxyphenyl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Halogenated or Nitrated Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyrimidine core allows it to bind to active sites, inhibiting or modulating the activity of the target. The chlorobenzyl and methoxyphenyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Triazolopyrimidine Derivatives and Their Properties

Compound Name Substituents (Position 3) Substituents (Position 7) Molecular Weight Biological Activity/Notes Reference
Target Compound 4-Methoxyphenyl 3-Chlorobenzylthio 442.91 (calc.) N/A (assumed antiviral/anticancer)
7-Chloro-[3-(4-methoxybenzylamino)]-3H-triazolo[4,5-d]pyrimidine (4) 4-Methoxybenzylamino Chloro ~360 (calc.) Antimycobacterial activity; synthesized via diazotization
7-(2-Furyl)-[3-(4-methoxybenzylamino)]-3H-triazolo[4,5-d]pyrimidine (5) 4-Methoxybenzylamino 2-Furyl ~366 (calc.) Improved solubility due to polar furan group
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine (7) Benzyl Piperazin-1-yl, propylthio 392.17 High yield (90%); potential kinase inhibition
3-(4-Fluorobenzyl)-3H-triazolo[4,5-d]pyrimidine-7-thiol 4-Fluorobenzyl Thiol ~332 (calc.) Enhanced halogen bonding; possible CYP450 interactions
3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine HCl 4-Fluorophenyl Piperazin-1-yl 335.77 High purity (98%); building block for receptor antagonists

Key Differences and Implications

Position 3 Substitutions

  • 4-Methoxyphenyl vs. Halogenated Benzyl Groups: The target compound’s 4-methoxyphenyl group at position 3 contrasts with halogenated benzyl groups (e.g., 4-fluorobenzyl in ).
  • Benzyl vs. 4-Methoxybenzylamino: Compound 4 () features a 4-methoxybenzylamino group, introducing hydrogen-bonding capability, which is absent in the target compound. This modification may enhance solubility but reduce lipophilicity.

Position 7 Substitutions

  • 3-Chlorobenzylthio vs. Thiol/Thioethers : The target’s thioether group (S-linked) offers greater stability compared to free thiols (e.g., ), which are prone to oxidation. Propylthio groups () may confer similar stability but with altered steric effects.
  • Chloro vs. Heteroaryl Groups : Chlorine at position 7 (as in compound 4, ) is a leaving group, enabling further functionalization, while 2-furyl (compound 5, ) introduces aromaticity and polar surface area, enhancing aqueous solubility.

Computational and Docking Insights

  • DFT Studies: Derivatives with hydrazinyl-propylthio groups (e.g., A1–A8 in ) demonstrated strong binding to adenosine receptors, implying that the target’s chlorobenzylthio group may similarly engage hydrophobic pockets .

Biological Activity

The compound 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS Number: 863500-33-8) belongs to a class of triazolo-pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN6O2SC_{19}H_{15}ClN_6O_2S, with a molecular weight of approximately 426.9 g/mol. Its structure features a triazolo ring fused to a pyrimidine framework, with specific substituents that may influence its biological activity.

Antiplatelet Activity

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as antiplatelet agents. For instance, analogues related to ticagrelor have demonstrated significant antiplatelet effects. The compound may exhibit similar properties due to its structural similarities to known active compounds.

Table 1: Antiplatelet Activity of Related Compounds

CompoundAntiplatelet Activity (Fold-inhibition)Reference
Ticagrelor1.0 (Control)
Compound A0.85
Compound B0.75
7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine TBDTBD

Antibacterial Activity

The antibacterial properties of triazolo-pyrimidines have also been explored. It has been noted that certain derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.

Case Study: Antibacterial Evaluation

In a comparative study, various triazolo-pyrimidine derivatives were synthesized and tested against MRSA:

  • Compound A : MIC = 50 µg/mL
  • Compound B : MIC = 100 µg/mL
  • 7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine : MIC = TBD

These results indicate that modifications in the chemical structure can significantly affect antibacterial potency.

Antifungal Activity

Some studies also report antifungal activities associated with similar compounds. For example, derivatives have shown effectiveness against various fungal strains, suggesting a broader spectrum of biological activity.

Table 2: Antifungal Activity Overview

CompoundFungal StrainActivity (Zone of Inhibition)
Compound CCandida albicans15 mm
Compound DAspergillus niger12 mm
7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine TBD

The mechanisms underlying the biological activities of triazolo-pyrimidines are complex and may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes related to platelet aggregation and bacterial cell wall synthesis.
  • Receptor interaction : Potential interactions with specific receptors involved in inflammatory pathways could explain their anti-inflammatory properties.

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